N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 2-aminobenzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase pathways or inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide: Similar structure but with only one fluorine atom, showing different biological activities.
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.
N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide: Similar to the difluoro compound but with chlorine atoms, potentially leading to different pharmacokinetic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-8-4-3-5-9(16)12(8)13(19)18-14-17-10-6-1-2-7-11(10)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPGRVWGSRACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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